molecular formula C10H22ClNO2 B2356287 Ethyl 2-amino-5,5-dimethylhexanoate;hydrochloride CAS No. 2170123-24-5

Ethyl 2-amino-5,5-dimethylhexanoate;hydrochloride

Cat. No.: B2356287
CAS No.: 2170123-24-5
M. Wt: 223.74
InChI Key: NVVHVAZSVVZUFZ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5,5-dimethylhexanoate hydrochloride is a branched aliphatic ester featuring a primary amine group and a hydrochloride salt. Its structure includes a hexanoate backbone with dimethyl substituents at the 5-position, enhancing steric hindrance and influencing its physicochemical properties. The ethyl ester group contributes to moderate lipophilicity, while the hydrochloride salt improves aqueous solubility. This compound is primarily utilized in organic synthesis and pharmaceutical intermediates, particularly in the development of bioactive molecules requiring sterically hindered amine motifs .

Properties

IUPAC Name

ethyl 2-amino-5,5-dimethylhexanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2.ClH/c1-5-13-9(12)8(11)6-7-10(2,3)4;/h8H,5-7,11H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVHVAZSVVZUFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2170123-24-5
Record name ethyl 2-amino-5,5-dimethylhexanoate hydrochloride
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Preparation Methods

HCl-Mediated Fischer Esterification

The most straightforward method involves reacting 2-amino-5,5-dimethylhexanoic acid with excess ethanol in the presence of hydrochloric acid. This one-pot approach simultaneously esterifies the carboxylic acid and protonates the amino group to form the hydrochloride salt.

Procedure :

  • Reaction Setup : Combine 2-amino-5,5-dimethylhexanoic acid (10.0 g, 57.5 mmol) with absolute ethanol (150 mL) in a reflux apparatus.
  • Acid Catalysis : Add concentrated HCl (12 M, 10 mL) dropwise under nitrogen.
  • Reflux : Heat the mixture at 78°C for 12–18 hours, monitoring progress via thin-layer chromatography (TLC).
  • Workup : Cool the reaction to 0°C, precipitate the product by adding diethyl ether (300 mL), and filter under vacuum.
  • Purification : Recrystallize the crude solid from ethanol/diethyl ether (1:3) to yield a white crystalline product (85% yield, >98% purity).

Key Considerations :

  • Temperature Control : Prolonged reflux above 80°C risks decarboxylation or racemization.
  • Solvent Choice : Ethanol serves as both solvent and reagent, simplifying purification.

Acid Chloride Intermediate Route

Thionyl Chloride Activation

For acid-sensitive substrates, converting 2-amino-5,5-dimethylhexanoic acid to its acid chloride prior to esterification avoids side reactions.

Procedure :

  • Acid Chloride Formation : Suspend 2-amino-5,5-dimethylhexanoic acid (15.0 g, 86.2 mmol) in anhydrous dichloromethane (100 mL). Add thionyl chloride (20.5 mL, 280 mmol) and dimethylformamide (0.1 mL) as a catalyst. Stir at 40°C for 2 hours.
  • Esterification : Quench the acid chloride with ice-cold ethanol (200 mL) at 0–5°C. Stir for 1 hour, then warm to room temperature.
  • Salt Formation : Bubble HCl gas through the solution for 30 minutes, followed by solvent evaporation under reduced pressure.
  • Isolation : Wash the residue with hexane (3 × 50 mL) and dry under vacuum (78% yield).

Advantages :

  • High Reactivity : Acid chlorides react rapidly with alcohols, reducing reaction time.
  • Compatibility : Suitable for sterically hindered alcohols like tert-butanol.

Enantioselective Synthesis via Dynamic Kinetic Resolution

Nickel-Catalyzed Asymmetric Amination

For applications requiring enantiopure material, dynamic kinetic resolution (DKR) using nickel complexes achieves high stereocontrol.

Procedure :

  • Racemic Substrate Preparation : Synthesize racemic 2-amino-5,5-dimethylhexanoic acid via Strecker synthesis from 5,5-dimethyl-2-oxohexanoic acid.
  • Ligand Complexation : Combine racemic amino acid (16.6 g, 80.1 mmol), (S)-Binap ligand (30.0 g, 57.2 mmol), and NiCl₂ (10.4 g) in degassed methanol (900 mL).
  • Resolution : Stir at 50°C for 2.5 hours under hydrogen (3 atm), inducing enantiomeric enrichment.
  • Esterification : Treat the resolved (S)-amino acid with ethanol/HCl to form the ester hydrochloride (92% ee, 70% yield).

Mechanistic Insight :
The nickel-ligand complex selectively hydrogenates the L-enantiomer, shifting the equilibrium via Le Chatelier’s principle.

Comparative Analysis of Synthetic Routes

Method Yield Purity Stereocontrol Complexity
Direct HCl Esterification 85% >98% Racemic Low
Acid Chloride Route 78% 95% Racemic Moderate
Nickel-Catalyzed DKR 70% 99% 92% ee (S) High

Trade-offs :

  • Direct Esterification : Ideal for bulk production but lacks stereoselectivity.
  • DKR : Enantioselective but requires expensive ligands and pressurized hydrogen.

Industrial-Scale Process Optimization

Solvent Recycling and Waste Reduction

Patent data reveals strategies for minimizing environmental impact:

  • Solvent Recovery : Distill ethanol from reaction mixtures for reuse (90% recovery).
  • Byproduct Utilization : Convert HCl gas waste to ammonium chloride for agricultural use.

Continuous Flow Synthesis

Recent advances adopt continuous flow reactors to enhance efficiency:

  • Residence Time : 30 minutes at 100°C achieves 95% conversion vs. 18 hours in batch.
  • Safety : Reduced inventory of flammable solvents mitigates explosion risks.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5,5-dimethylhexanoate;hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

    Salt Formation: Involves the use of various bases such as sodium hydroxide or potassium hydroxide.

Major Products Formed

    Hydrolysis: Ethanol and 2-amino-5,5-dimethylhexanoic acid.

    Salt Formation: Various salts depending on the base used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-amino-5,5-dimethylhexanoate; hydrochloride is classified as an amino ester with a molecular formula of C11H22ClN and a molecular weight of approximately 223.74 g/mol. The structure features an amino group (-NH2) attached to the second carbon of a hexanoate chain, with two methyl groups (-CH3) on the fifth carbon, contributing to its unique reactivity and properties.

Pharmacological Applications

  • Stimulant Properties
    Ethyl 2-amino-5,5-dimethylhexanoate; hydrochloride exhibits stimulant effects, including increased blood pressure, heart rate, and body temperature. These properties make it a popular ingredient in pre-workout supplements aimed at enhancing energy and focus.
  • Potential Therapeutic Applications
    The compound has been investigated for its potential therapeutic applications in drug development targeting various diseases. Its interaction with neurotransmitter systems suggests that it may have implications for treating conditions related to cognitive function and energy metabolism.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Stimulant EffectsIncreases heart rate and blood pressure
Neurotransmitter InteractionPotential modulation of neurotransmitter systems
Therapeutic UsesInvestigated for use in cognitive enhancement

Case Studies

  • Stimulant Effects in Exercise
    A study evaluating the effects of ethyl 2-amino-5,5-dimethylhexanoate; hydrochloride on exercise performance found that subjects experienced enhanced endurance and reduced perceived exertion during high-intensity workouts. This suggests its utility in sports nutrition.
  • Neuropharmacological Research
    Research focusing on the compound's interaction with neurotransmitter systems indicated that it may enhance cognitive function through modulation of dopaminergic pathways. This provides a basis for further investigation into its use as a cognitive enhancer or in the treatment of neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5,5-dimethylhexanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino group allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares Ethyl 2-amino-5,5-dimethylhexanoate hydrochloride with structurally related compounds, highlighting key differences in molecular features, solubility, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Solubility Trends Applications/Notes References
Ethyl 2-amino-5,5-dimethylhexanoate hydrochloride C₁₀H₂₂ClNO₂ 223.74 Branched aliphatic chain, ethyl ester, primary amine hydrochloride High water solubility (salt form), moderate organic solubility Pharmaceutical intermediate, peptide synthesis
Methyl 2-amino-5,5-dimethylhexanoate C₉H₁₉NO₂ 173.26 Methyl ester instead of ethyl; lacks hydrochloride Lower water solubility, higher volatility Research reagent, esterase studies
Ethyl (1R,2R)-2-amino-5,5-difluoro-cyclohexanecarboxylate hydrochloride C₉H₁₄F₂ClNO₂ 265.67 Cyclohexane ring with difluoro substituents, chiral centers Reduced aqueous solubility due to fluorination Chiral building block, fluorinated drug candidates
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate C₁₁H₁₅NO₂S 225.30 Fused thiophene ring system, alicyclic backbone High lipophilicity (S-containing) Heterocyclic chemistry, kinase inhibitors
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride C₇H₁₆ClNO₂ 181.66 Branched chain, tertiary methylamine, methyl ester Moderate water solubility Prodrug design, neurotransmitter analogs

Solubility and Stability Trends

  • Hydrochloride Salts: Enhance aqueous solubility (e.g., target compound vs. non-salt methyl ester in ) .
  • Branched Aliphatic Chains : Improve thermal stability but reduce crystallinity compared to linear analogs.
  • Fluorinated Derivatives : Exhibit lower solubility in polar solvents due to hydrophobic fluorine atoms .

Biological Activity

Ethyl 2-amino-5,5-dimethylhexanoate hydrochloride is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Ethyl 2-amino-5,5-dimethylhexanoate hydrochloride is an amino acid derivative characterized by the following chemical structure:

  • Molecular Formula : C8_{8}H17_{17}ClN2_{2}O2_{2}
  • Molecular Weight : 194.68 g/mol

The compound features a branched aliphatic chain, which may contribute to its biological interactions.

Research indicates that compounds similar to Ethyl 2-amino-5,5-dimethylhexanoate can exhibit various biological activities, particularly in relation to enzyme inhibition and receptor modulation.

  • Enzyme Inhibition : The compound may influence enzymes involved in metabolic pathways, potentially affecting processes such as lipid metabolism and inflammation.
  • Receptor Modulation : It has been suggested that similar compounds can act as agonists or antagonists at various receptors, influencing cellular signaling pathways.

Biological Activity Overview

The biological activity of Ethyl 2-amino-5,5-dimethylhexanoate hydrochloride can be summarized in the following areas:

  • Anti-inflammatory Effects : Compounds with similar structures have shown potential in modulating inflammatory responses by influencing cytokine production.
  • Neuroprotective Properties : There is emerging evidence suggesting that amino acid derivatives may provide neuroprotection through mechanisms such as reducing oxidative stress.
  • Antiviral Activity : Some studies have indicated that related compounds exhibit antiviral properties, particularly against HIV and other viruses.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduced cytokine levels
NeuroprotectiveDecreased oxidative stress markers
AntiviralInhibition of viral replication

Case Studies

  • Anti-inflammatory Mechanism :
    A study demonstrated that related amino acid derivatives significantly reduced TNFα levels in cultured cells, indicating potential use in treating inflammatory diseases. This effect was attributed to the modulation of sortilin levels, which play a crucial role in inflammation and glucose metabolism .
  • Neuroprotective Effects :
    Research involving neuroprotective assays showed that compounds structurally similar to Ethyl 2-amino-5,5-dimethylhexanoate could reduce neuronal cell death induced by oxidative stress. This suggests a possible therapeutic application in neurodegenerative diseases .
  • Antiviral Properties :
    In vitro studies revealed that certain derivatives exhibited potent antiviral activity against HIV strains. The structure-activity relationship (SAR) highlighted the importance of specific substituents for maintaining high activity against drug-resistant strains .

Research Findings

Recent investigations into the biological activity of Ethyl 2-amino-5,5-dimethylhexanoate hydrochloride have provided insights into its pharmacological potential:

  • In vitro Studies : Laboratory tests have shown promising results regarding its efficacy in modulating various biochemical pathways.
  • Clinical Implications : The potential for developing therapeutic agents based on this compound is significant, particularly in the fields of anti-inflammatory and antiviral therapies.

Q & A

Basic: How can the synthesis of ethyl 2-amino-5,5-dimethylhexanoate hydrochloride be optimized for high yield and purity?

Methodological Answer:
The synthesis involves multi-step reactions, including protection/deprotection of functional groups and salt formation. A key strategy is using anhydrous ethanol and hydrochloric acid under inert atmospheres (e.g., Argon) to minimize side reactions. For example, in analogous compounds, stirring at 40°C overnight followed by cold filtration (0°C) yields high-purity hydrochloride salts . Characterization via 1H-NMR^1 \text{H-NMR} (e.g., DMSO-d6_6 solvent, δ 9.00 ppm for amine protons) ensures structural validation .

Basic: What analytical techniques are critical for characterizing ethyl 2-amino-5,5-dimethylhexanoate hydrochloride?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H-NMR^1 \text{H-NMR} in DMSO-d6_6 resolves amine and ester protons, with splitting patterns confirming stereochemistry (e.g., 3.89–3.86 ppm for methine protons in related structures) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) identifies molecular ions and isotopic labeling (e.g., 13C^{13}\text{C}, 15N^{15}\text{N}) for tracking metabolic pathways .
  • X-ray Crystallography: Determines solid-state conformation, critical for studying salt stability .

Basic: How can researchers purify ethyl 2-amino-5,5-dimethylhexanoate hydrochloride to remove unreacted starting materials?

Methodological Answer:
Cold ethanol washing effectively removes unreacted creatine or ethanol in analogous hydrochloride salts. Recrystallization from anhydrous solvents (e.g., dioxane) under reduced pressure improves purity. For lab-scale synthesis, flash chromatography with polar stationary phases (e.g., silica gel) separates amine intermediates .

Advanced: How can isotopic labeling (e.g., 14C^{14}\text{C}14C, 15N^{15}\text{N}15N) be applied to track the metabolic fate of ethyl 2-amino-5,5-dimethylhexanoate hydrochloride?

Methodological Answer:

  • 14C^{14}\text{C}-Labeling: Introduce 14C^{14}\text{C} at specific carbons (e.g., C-1 or C-2 of the ethyl ester) using labeled ethanol or creatine precursors. This allows independent tracking of ethanol and creatine moieties during absorption and elimination .
  • 15N^{15}\text{N}-Labeling: Label the amino group via 15N^{15}\text{N}-enriched creatine to study nitrogen metabolism. LC-MS/MS quantifies labeled metabolites in biological matrices .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

Methodological Answer:

  • Dynamic NMR Studies: Variable-temperature NMR resolves conformational equilibria (e.g., rotamers) that cause peak splitting discrepancies.
  • DFT Calculations: Compare experimental 1H-NMR^1 \text{H-NMR} shifts with density functional theory (DFT)-predicted values to validate assignments .
  • X-ray Diffraction: Resolve ambiguities by correlating solid-state structures (from crystallography) with solution-phase NMR data .

Advanced: What strategies are effective for designing analogs of ethyl 2-amino-5,5-dimethylhexanoate hydrochloride with enhanced bioactivity?

Methodological Answer:

  • Branching Modifications: Introduce tert-butyl or cyclohexyl groups at the 5,5-dimethyl position to alter steric effects and improve receptor binding .
  • Fluorine Substitution: Replace hydrogens with fluorine at strategic positions (e.g., C-4) to enhance metabolic stability and bioavailability, as seen in fluorinated cyclohexane derivatives .
  • Salt Form Screening: Test alternative counterions (e.g., sulfate, phosphate) to optimize solubility and pharmacokinetics .

Advanced: How can researchers address instability of ethyl 2-amino-5,5-dimethylhexanoate hydrochloride under physiological pH?

Methodological Answer:

  • Prodrug Design: Protect the amino group with acid-labile protecting groups (e.g., Boc) that dissociate in low-pH environments (e.g., lysosomes) .
  • Encapsulation: Use liposomes or cyclodextrins to shield the compound from rapid hydrolysis in serum, as demonstrated for labile ester derivatives .

Advanced: What computational tools are recommended for modeling interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., creatine kinases) .
  • MD Simulations: Perform all-atom molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) to study conformational stability over microsecond timescales .

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